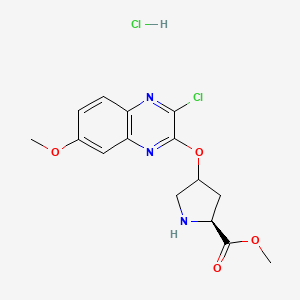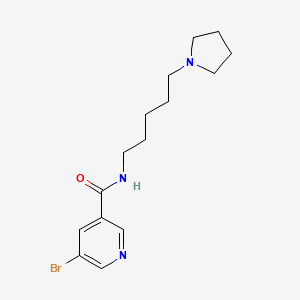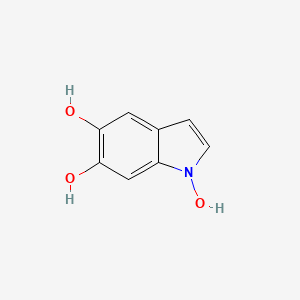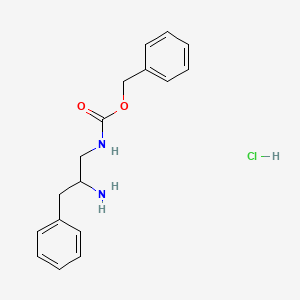![molecular formula C14H13NO3S B13036683 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B13036683.png)
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one is a complex organic compound with a unique structure that includes a cyclopenta[B]pyrrole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize waste and environmental impact.
化学反应分析
Types of Reactions
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are studied for their potential as fibroblast growth factor receptor inhibitors.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also contain a pyrrole core and are investigated for their anticancer properties.
Uniqueness
5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one is unique due to the presence of the phenylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for various applications.
属性
分子式 |
C14H13NO3S |
|---|---|
分子量 |
275.32 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-5-methyl-5,6-dihydrocyclopenta[b]pyrrol-4-one |
InChI |
InChI=1S/C14H13NO3S/c1-10-9-13-12(14(10)16)7-8-15(13)19(17,18)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI 键 |
ZGYOZIZJTJZHHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C1=O)C=CN2S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)


![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate](/img/structure/B13036654.png)





